2-(4-Chloro-phenyl)-2-phenyl-ethylamine
Description
2-(4-Chloro-phenyl)-2-phenyl-ethylamine is a substituted ethylamine derivative featuring two aromatic rings: one phenyl group and one 4-chlorophenyl group attached to the ethylamine backbone.
The compound’s molecular formula is inferred as C₁₄H₁₄ClN, with a molecular weight of 231.73 g/mol (calculated). Its synthesis likely involves alkylation or condensation reactions, similar to methods used for related chlorinated ethylamines .
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H14ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
InChI Key |
PNKKPFLBOWGVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
The table below compares key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |
|---|---|---|---|---|
| 2-(4-Chloro-phenyl)-2-phenyl-ethylamine* | C₁₄H₁₄ClN | 231.73 (calculated) | N/A | Two phenyl groups (one 4-Cl) |
| 4-Chlorophenethylamine | C₈H₁₀ClN | 155.62 | 156-41-2 | Single 4-Cl phenyl + ethylamine |
| 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine | C₁₄H₁₄FNO₂S | 279.33 | 927990-05-4 | 4-Fluoro-sulfonyl group |
| (R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine HCl | C₈H₈ClF₃N·HCl | 258.62 | 1213074-03-3 | Trifluoromethyl group on ethyl chain |
| 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine | C₁₈H₂₂ClN | 287.83 | 445403-95-2 | tert-Butyl and 4-Cl phenyl groups |
*Inferred data due to lack of direct evidence.
Key Observations:
- Substituent Effects: Chlorine vs. Sulfonyl and Trifluoro Groups: These substituents introduce polar or electron-deficient regions, altering reactivity. For example, the sulfonyl group in 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine increases acidity (pKa ~6.11) , while trifluoro derivatives may improve metabolic stability in pharmaceuticals . Steric Effects: The tert-butyl group in 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine adds steric hindrance, likely reducing enzymatic degradation .
Pharmacological and Industrial Relevance
- 4-Chlorophenethylamine: A precursor in synthesizing antipsychotics or antidepressants due to its monoamine-like structure .
- Sulfonyl and Piperazine Derivatives : Used in kinase inhibitors or antimicrobial agents, leveraging their electron-deficient aromatic systems .
- Trifluoro Analogs : Often employed in fluorinated drug candidates (e.g., SSRIs) to enhance blood-brain barrier penetration .
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